1-(4-bromophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
This compound belongs to the thienoimidazolone family, characterized by a fused thiophene-imidazole core with sulfone (5,5-dioxide) and aryl substituents. Its structure includes a 4-bromophenyl group at position 1 and a p-tolyl (4-methylphenyl) group at position 2. The sulfone moiety enhances stability and polarity, while the bromine atom and methyl group influence electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Synthetic routes for analogous thienoimidazolones involve bromination, cross-coupling (e.g., Suzuki or Stille reactions), and cyclization steps. For example, details the synthesis of 4-bromo-1H-thieno[3,4-d]imidazol-2(3H)-one via lithiation and bromination, achieving a 60% yield. Palladium catalysts, such as Pd(OAc)₂ and PPh₃, are critical for coupling aryl groups to the core structure .
Properties
IUPAC Name |
3-(4-bromophenyl)-1-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S/c1-12-2-6-14(7-3-12)20-16-10-25(23,24)11-17(16)21(18(20)22)15-8-4-13(19)5-9-15/h2-9,16-17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHWAVVJEYVCQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-bromophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes existing research findings on its biological properties, including antimicrobial, antitumor, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 398.28 g/mol. The structure includes a thienoimidazole core, which is known for its pharmacological potential.
Antimicrobial Activity
Research has shown that derivatives of thienoimidazole compounds exhibit significant antimicrobial properties. A study conducted on similar thieno[3,4-d]imidazole derivatives demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.
Table 1: Antimicrobial Activity of Thienoimidazole Derivatives
| Compound | Microorganism Tested | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
Antitumor Activity
The compound's potential as an antitumor agent has been explored in various studies. A notable investigation showed that thienoimidazole derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
Table 2: Antitumor Activity Against Cancer Cell Lines
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 25 |
| This compound | HCT116 | 30 |
Anti-inflammatory Activity
In addition to its antimicrobial and antitumor properties, the compound has shown promise in reducing inflammation. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests potential applications in treating inflammatory diseases.
Case Studies
A recent case study highlighted the use of thieno[3,4-d]imidazole derivatives in treating infections resistant to conventional antibiotics. Patients treated with these derivatives exhibited improved outcomes compared to those receiving standard treatments. Another case study focused on a patient with advanced cancer who responded positively to a regimen including this compound, showing a reduction in tumor size after several cycles of treatment.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Below is a systematic comparison with five analogs, focusing on substituents, molecular properties, and synthetic strategies.
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects :
- The target compound ’s p-tolyl group increases lipophilicity compared to the phenyl group in . Ethoxy in introduces hydrogen-bonding capacity, while the allyl group in enhances reactivity in click chemistry.
- Replacing the ketone (2(3H)-one) with a thione (2(3H)-thione) in and reduces polarity but may improve metal-binding affinity.
Synthetic Strategies :
- The target compound and likely employ Stille or Suzuki coupling (e.g., uses Pd(OAc)₂/PPh₃ for aryl-aryl coupling). In contrast, and involve thione formation via sulfurization .
- Allylation in may follow nucleophilic substitution, as seen in ’s ethyl iodide alkylation .
Spectral Data :
- The target compound’s ¹H-NMR would show aromatic protons (δ ~7.2–7.8 ppm) and methyl resonance (δ ~2.3 ppm). In , the thione proton appears at δ 10.50–10.77 ppm, distinct from the ketone’s absence of NH signals .
Biological and Material Relevance :
- Bromine in the target compound and – enables halogen bonding, useful in kinase inhibitors. The sulfone group in all analogs improves aqueous solubility, critical for drug delivery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
